Lysophosphatidylglycerol

描述

属性

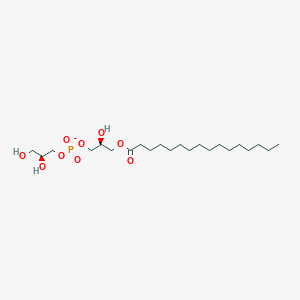

分子式 |

C22H44O9P- |

|---|---|

分子量 |

483.6 g/mol |

IUPAC 名称 |

[(2S)-2,3-dihydroxypropyl] [(2S)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate |

InChI |

InChI=1S/C22H45O9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)29-17-21(25)19-31-32(27,28)30-18-20(24)16-23/h20-21,23-25H,2-19H2,1H3,(H,27,28)/p-1/t20-,21-/m0/s1 |

InChI 键 |

BVJSKAUUFXBDOB-SFTDATJTSA-M |

手性 SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OC[C@H](CO)O)O |

规范 SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O |

产品来源 |

United States |

准备方法

Two-Stage Enzymatic Hydrolysis Using Phospholipase D and A2

The most widely documented method involves a two-step enzymatic process using phospholipase D (PLD) and phospholipase A2 (PLA2) in aqueous media.

First Stage: Phosphatidylglycerol (PG) Synthesis

In this step, lecithin (phosphatidylcholine) reacts with glycerol in an aqueous buffer (e.g., 50 mM acetate buffer, pH 5.5–8.5) containing PLD. The reaction proceeds at 40°C for 3 hours, with typical substrate ratios of 5 g lecithin to 3 g glycerol per 100 mL buffer. PLD catalyzes the transphosphatidylation reaction, replacing the choline headgroup of lecithin with glycerol to form PG.

Second Stage: LPG Production via PLA2

The PG-rich aqueous phase is treated with PLA2, which hydrolyzes the sn-2 acyl chain of PG to yield LPG. Optimal conditions include:

Solvent Systems and Enzyme Removal

A critical innovation in patent JP2005261388A involves sequential solvent treatments to eliminate enzyme contaminants:

| Process Step | Solvent Treatment | Purpose |

|---|---|---|

| Post-PLD reaction | Polar solvent (e.g., acetone) | Precipitates and removes PLD |

| Post-PLA2 reaction | Lower alcohol (e.g., ethanol) | Denatures and eliminates PLA2 |

This approach avoids thermal denaturation, preserving LPG stability. The final product retains <0.5% residual enzyme activity.

Alternative Enzymatic Routes Using 2-Acyl Lysophospholipid Substrates

Substrate-Specific Modifications

Studies demonstrate that 2-acyl this compound serves as a precursor for LPG synthesis through acyl migration and enzymatic remodeling. Key findings include:

-

Acyl Chain Position Matters : PLA2 shows 4.2-fold higher activity toward 2-acyl lysophosphatidylethanolamine compared to 2-acyl LPG.

-

Solvent Optimization : Diethyl ether (20% v/v) enhances reaction efficiency by maintaining enzyme stability in biphasic systems.

Representative Reaction Scheme

-

Substrate : 2-[14C]acyl this compound (688 cpm/nmol)

-

Catalyst : Envelope fraction of E. coli (100 µg/mL)

-

Conditions : 30°C, pH 7.0, 60-minute incubation

Purification and Analytical Validation

Extraction Protocols

Post-synthesis purification employs lipidomics-grade techniques:

Quality Control Metrics

-

Stability : No degradation after 6 months at -80°C in ethanol

-

Structural Validation : NMR confirms sn-1 acyl chain configuration (δ 4.15 ppm, glycerol backbone protons).

Comparative Analysis of Synthesis Methods

Table 1: Efficiency Metrics for LPG Preparation Techniques

| Parameter | Two-Stage PLD/PLA2 | 2-Acyl Substrate Method |

|---|---|---|

| Reaction Time | 4.5 hours | 1 hour |

| Yield (mol%) | 89% | 72% |

| Enzyme Cost (USD/g LPG) | $12.50 | $18.20 |

| Scalability | Industrial (100+ L) | Lab-scale (<1 L) |

Key trade-offs emerge: the PLD/PLA2 method offers superior yields and scalability, while 2-acyl substrate approaches enable faster small-batch production.

化学反应分析

反应类型: 溶血磷脂酰甘油会发生各种化学反应,包括:

氧化: 此反应可能发生在脂肪酸部分,导致形成氧化溶血磷脂酰甘油衍生物。

还原: 还原反应可以针对磷酸基团,将其转化为亚磷酸盐或次磷酸盐衍生物。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和分子氧,通常在金属催化剂存在的情况下。

还原: 在无水条件下使用硼氢化钠或氢化铝锂等还原剂。

主要产物:

氧化: 氧化溶血磷脂酰甘油衍生物。

还原: 还原的亚磷酸盐或次磷酸盐衍生物。

取代: 溶血磷脂酰甘油的酯或醚衍生物.

科学研究应用

Therapeutic Applications

Lysophosphatidylglycerol's diverse biological functions have led to its exploration in several therapeutic contexts:

- Cancer Therapy : LPG's ability to modulate cell proliferation and migration makes it a candidate for cancer treatment strategies. Studies have shown that it can inhibit the binding of lysophosphatidic acid (another lysophospholipid) to its receptors, potentially reducing tumor cell invasiveness .

- Inflammatory Diseases : Given its role in inhibiting inflammatory responses, LPG may be useful in treating conditions characterized by excessive inflammation, such as autoimmune diseases or chronic inflammatory disorders .

- Neuroprotection : The neuroprotective effects observed with LPG suggest its potential application in neurodegenerative diseases. By promoting neurite outgrowth and modulating immune responses within the nervous system, LPG could aid in neuroregenerative therapies .

Inhibition of Phagocyte Activation

A study demonstrated that this compound effectively inhibited chemotactic migration in human neutrophils and monocytes when stimulated with FPRL1 agonists. This finding suggests its potential as a therapeutic agent for controlling excessive inflammatory responses .

Modulation of Immune Responses

Another investigation highlighted how LPG suppressed IL-2 production by T cells through specific receptor interactions. This immune-modulatory role indicates its potential use in therapies aimed at regulating immune responses during infections or autoimmune conditions .

Summary Table of Biological Effects

| Biological Effect | Description | Potential Applications |

|---|---|---|

| Inhibition of Chemotaxis | Blocks migration of phagocytes via FPRL1 inhibition | Anti-inflammatory therapies |

| Calcium Signaling | Induces intracellular calcium increase | Modulation of cellular activation |

| Cell Migration | Enhances neurite outgrowth and fibroblast migration | Neuroprotection, wound healing |

| Immune Modulation | Suppresses IL-2 production in T cells | Autoimmune disease management |

| Cancer Cell Interaction | Inhibits binding of lysophosphatidic acid to receptors | Cancer treatment strategies |

作用机制

溶血磷脂酰甘油通过各种分子靶点和途径发挥作用:

分子靶点: 它与细胞表面的特定受体(如 G 蛋白偶联受体 (GPCR))相互作用,以启动信号级联.

参与的途径: 溶血磷脂酰甘油激活信号通路,例如磷脂酰肌醇 3 激酶 (PI3K)/Akt 通路和丝裂原活化蛋白激酶 (MAPK) 通路。

相似化合物的比较

溶血磷脂酰甘油在溶血磷脂中是独一无二的,因为它具有特定的结构和生物学功能。 类似的化合物包括:

溶血磷脂酸: 以其在细胞增殖和迁移中的作用而闻名。

溶血磷脂酰胆碱: 参与膜结构和信号传导。

溶血磷脂酰乙醇胺: 在膜融合和细胞信号传导中发挥作用。

溶血磷脂酰肌醇: 参与细胞内信号传导和膜动力学.

常见问题

Q. What methodologies are recommended for isolating lysophosphatidylglycerol (LPG) from biological samples?

The Bligh-Dyer method is a foundational technique for lipid extraction, involving homogenization of tissues with chloroform-methanol mixtures to separate lipids (chloroform layer) from non-lipids (methanolic layer). This method is rapid (~10 minutes), reproducible, and minimizes lipid degradation, making it suitable for LPG isolation from diverse tissues . For LPG-specific purification, chromatographic techniques (e.g., TLC or HPLC) coupled with mass spectrometry are recommended to resolve LPG from structurally similar lysophospholipids.

Q. How can researchers detect and quantify LPG in complex biological matrices?

- Liquid chromatography-mass spectrometry (LC-MS) : Provides high sensitivity and specificity for LPG quantification. For example, metabolomic studies have used LC-MS to compare serum LPG levels in asthma subtypes, achieving area-under-curve (AUC) values ≥70% for biomarker identification .

- Immunodetection : Anti-LPGAT1 antibodies (e.g., ab70076) can identify LPG-metabolizing enzymes via Western blot. However, discrepancies between predicted (44 kDa) and observed (37 kDa) band sizes highlight the need for validation using knockout controls or peptide blocking .

Q. What are the primary biological roles of LPG in model organisms?

LPG serves as a substrate for phospholipid remodeling (e.g., via LPGAT1) and influences membrane dynamics. In bacteria, LPG accumulation disrupts membrane integrity due to its detergent-like properties . In eukaryotes, LPG is a precursor for cardiolipin synthesis, critical for mitochondrial function . Studies in Eriocheir sinensis (Chinese mitten crab) reveal LPGAT expression correlates with ovarian development, suggesting roles in lipid storage and reproductive physiology .

Advanced Research Questions

Q. How does LPGAT1 regulate mitochondrial lipid homeostasis and autophagy?

LPGAT1 catalyzes LPG reacylation to phosphatidylglycerol (PG), a precursor for cardiolipin. CGI-58, a this compound acyltransferase, promotes autophagy by enhancing PG synthesis, which supports mitophagy (mitochondrial turnover). Overexpression of CGI-58 activates AMPK and inhibits mTORC1, shifting cells toward catabolic states . Dysregulation of this pathway is implicated in Barth syndrome, where defective PG/cardiolipin remodeling leads to mitochondrial dysfunction .

Q. What experimental strategies address contradictions in LPG metabolic pathways?

- Enzyme specificity assays : Recombinant protein studies (e.g., using Sf9 insect cells) clarify substrate preferences. For example, CGI-58 shows exclusive activity toward LPG, not other lysophospholipids .

- Genetic knockdown/overexpression : Silencing LPGAT1 in C2C12 cells reduces PG levels, while CRISPR/Cas9-mediated LCLAT1 knockout validates its dual this compound/lysocardiolipin acyltransferase activity .

- Metabolic tracing : Isotope-labeled fatty acids (e.g., ¹⁴C-linoleate) track LPG incorporation into PG/cardiolipin, resolving remodeling defects in Barth syndrome .

Q. How does LPG influence membrane protein structure and function?

LPG’s detergent-like properties enable solubilization of transmembrane proteins (e.g., CFTR) for structural studies . In membrane-mimetic environments (e.g., this compound micelles), LPG stabilizes α-helical conformations in peptides, counteracting Pro-induced helix destabilization observed in aqueous environments . This property is critical for studying integral membrane proteins with Pro-rich domains.

Q. What are the implications of LPG as a biomarker in inflammatory diseases?

Elevated serum LPG levels correlate with eosinophilic asthma, distinguishing it from neutrophilic subtypes. Targeted metabolomics (LC-MS) and partial least squares discriminant analysis (PLS-DA) are key for identifying LPG as a biomarker . Mechanistically, LPG inhibits formyl peptide receptor-like-1 (FPRL1)-mediated chemotaxis and IL-1β production in phagocytes, suggesting anti-inflammatory roles .

Methodological Considerations

Q. How to validate LPG-related enzyme activity in vitro?

Q. What are the challenges in studying LPG remodeling in mitochondrial membranes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。